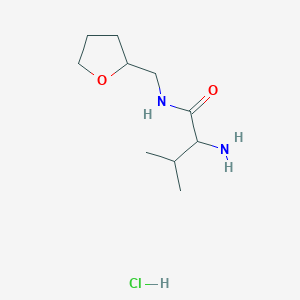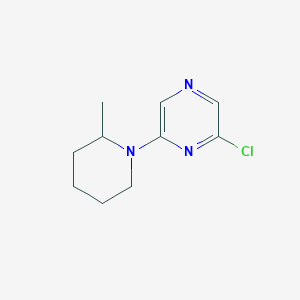![molecular formula C14H16N2O4 B1395115 4-{[3-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid CAS No. 940211-58-5](/img/structure/B1395115.png)
4-{[3-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-oxo-2-butenoic acids, which is a part of the compound , can be achieved by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . The reaction conditions have been developed to provide the desired products in moderate to excellent yields for a wide range of substrates .Aplicaciones Científicas De Investigación
HDAC Inhibition and Anti-Tumorigenic Properties
4-Phenyl-3-butenoic acid (PBA) and related compounds, such as 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me), have been identified as inhibitors of histone deacetylase (HDAC) enzymes. This inhibition contributes to their anti-tumorigenic properties. PBA and AOPHA-Me inhibit HDAC enzymes in vitro at micromolar concentrations, indicating their potential as novel anti-tumorigenic HDAC inhibitors (Ali et al., 2015).
Reactivity with Isocyanates and Isothiocyanates
Studies have shown that compounds like 4-amino-3-penten-2-one and related derivatives exhibit distinct reactivity with phenyl isocyanate and phenyl isothiocyanate. This reactivity influences the formation of various adducts, which are important in understanding the chemical properties of these compounds (Maquestiau et al., 2010).
Synthesis Routes
Efficient synthesis methods for esters of 3-alkyl-4-oxo-2-butenoic acid, including the (E)-isomers, have been developed. These methods avoid problematic by-products or isomer chromatographic separation, enhancing the accessibility of these compounds for further study and application (Bolchi et al., 2018).
Antioxidant Activity
Certain derivatives of 4-oxo-2-butenoic acids, such as those with an isobutyl substituent, have shown significant antioxidant activity, particularly in scavenging the superoxide anion. These compounds have potential applications in mitigating oxidative stress-related damage (Point et al., 1998).
Mechanisms of Hydrolysis
The acid-catalyzed hydrolysis mechanisms of maleamic (4-amino-4-oxo-2-butenoic) acids have been studied to understand the nucleophilic attack and proton transfer processes. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Katagi, 1990).
Substrate and Inhibitor Properties
4-Amino-2-(substituted methyl)-2-butenoic acids have been identified as both substrates and inhibitors of gamma-aminobutyric acid aminotransferase. These findings are valuable for understanding the interaction of these compounds with biological systems and their potential therapeutic applications (Silverman et al., 1986).
Synthesis and Biological Activities
Various syntheses, structures, and biological activities of acylpyruvic acids and related 2-imino derivatives have been extensively reviewed. These compounds exhibit a broad spectrum of biological activity, making them significant for pharmacological research (Koz’minykh & Koz’minykh, 2004).
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques have been developed for 4-oxo-2-butenoic acids, offering efficient routes for their preparation. This advancement is pivotal in enhancing the accessibility and versatility of these compounds for various applications (Uguen et al., 2021).
Propiedades
IUPAC Name |
4-[3-(2-methylpropanoylamino)anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9(2)14(20)16-11-5-3-4-10(8-11)15-12(17)6-7-13(18)19/h3-9H,1-2H3,(H,15,17)(H,16,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQOWDIGATYPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395033.png)

![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1395036.png)
![2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395040.png)
![2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395041.png)
![2-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395042.png)
![2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid](/img/structure/B1395043.png)
![2-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395044.png)




![2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395051.png)
![2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1395052.png)